N-[2-(4-fluorophenyl)ethyl]-6-methylpyrazine-2-carboxamide
Description
N-[2-(4-fluorophenyl)ethyl]-6-methylpyrazine-2-carboxamide is a fluorinated pyrazine carboxamide derivative characterized by a 6-methylpyrazine core linked to a 4-fluorophenethyl group via a carboxamide bond.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-6-methylpyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O/c1-10-8-16-9-13(18-10)14(19)17-7-6-11-2-4-12(15)5-3-11/h2-5,8-9H,6-7H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRZKALYCJBLJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)NCCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)ethyl]-6-methylpyrazine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorophenethylamine and 6-methylpyrazine-2-carboxylic acid.
Amide Bond Formation: The 4-fluorophenethylamine is reacted with 6-methylpyrazine-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)ethyl]-6-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
N-[2-(4-fluorophenyl)ethyl]-6-methylpyrazine-2-carboxamide serves as a valuable building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it useful in developing new compounds with desired properties.
Biology
This compound has been studied for its potential biological activities, including:
- Antimicrobial Properties : Preliminary studies indicate that it exhibits antimicrobial activity, suggesting potential applications in developing new antibiotics.
- Anticancer Effects : Research shows that it may possess anticancer properties, particularly against specific cancer cell lines. For example, pyrazine derivatives have demonstrated significant inhibitory effects on cancer cell proliferation, with IC50 values in the micromolar range against various cancer types .
Medicine
This compound is under investigation for its therapeutic effects in treating various diseases. Its interaction with specific molecular targets may modulate enzyme or receptor activity, leading to various biological effects.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for formulating innovative products across different sectors.
Anticancer Activity
A study demonstrated that pyrazine derivatives similar to this compound exhibited IC50 values against various cancer cell lines such as BEL-7402 (liver cancer) and A549 (lung cancer). For instance, certain pyrazine hybrids showed IC50 values of 9.4 μM against BEL-7402 cells.
Mechanism of Action Insights
Research highlights that the presence of substituents such as fluorine can significantly enhance the anticancer activity of compounds. For example, modifications in the pyrazine ring structure can lead to increased selectivity and efficacy against specific cancer cell lines .
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-6-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table highlights key structural similarities and differences between the target compound and related derivatives:
Key Observations :
- Fluorophenyl vs. Chlorophenyl : Substituting the 4-fluorophenyl group with 4-chlorophenyl (e.g., in 304896-57-9 ) may enhance lipophilicity but reduce metabolic stability due to chlorine’s larger atomic radius and slower enzymatic cleavage.
- Pyrazine vs. Pyrazolo-pyrazine : The pyrazolo-pyrazine scaffold in 2109112-56-1 introduces a fused ring system, likely increasing rigidity and binding specificity compared to the simpler pyrazine core of the target compound.
- Sulfonamide vs.
Pharmacological and Physicochemical Properties
Lipophilicity and Bioavailability
- The target compound’s logP (estimated via fragment-based methods) is predicted to be ~2.5–3.0 due to the 4-fluorophenethyl group and methylpyrazine, balancing moderate lipophilicity for membrane penetration.
- In contrast, Darapladib (logP ~5.0) exhibits higher lipophilicity due to its trifluoromethyl biphenyl and cyclopentapyrimidine moieties, which may contribute to prolonged half-life but increased risk of off-target binding.
Target Engagement and Selectivity
- Darapladib: A lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor, leveraging its fluorobenzylthio group for covalent or non-covalent interactions with cysteine residues in the enzyme’s active site .
Biological Activity
N-[2-(4-fluorophenyl)ethyl]-6-methylpyrazine-2-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by relevant data tables and case studies.
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with 4-fluorophenethylamine and 6-methylpyrazine-2-carboxylic acid.
- Amide Bond Formation : The reaction is facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
- Purification : The product is purified through recrystallization or column chromatography to achieve high purity.
The presence of the fluorine atom in the structure enhances the compound's stability and lipophilicity, which may improve its interaction with biological targets .
Biological Activity
This compound has been investigated for various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a potential candidate for developing new antibiotics .
- Anticancer Effects : Research indicates that it may possess anticancer properties, particularly against specific cancer cell lines. For instance, compounds with similar pyrazine structures have shown significant inhibitory effects on cancer cell proliferation .
Case Studies and Research Findings
-
Anticancer Activity :
- A study demonstrated that pyrazine derivatives, including compounds similar to this compound, exhibited IC50 values in the micromolar range against various cancer cell lines such as BEL-7402 (liver cancer) and A549 (lung cancer). For example, certain pyrazine hybrids showed IC50 values of 9.4 μM against BEL-7402 cells .
- Mechanism of Action :
Table 1: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Potential activity against bacteria | |
| Anticancer | IC50 values ranging from 7.8 to 10 μM | |
| Mechanism of Action | Interaction with enzymes/receptors |
Table 2: IC50 Values of Related Compounds
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Pyrazine Hybrid A | BEL-7402 | 9.40 |
| Pyrazine Hybrid B | A549 | 7.83 |
| This compound | Various | TBD |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[2-(4-fluorophenyl)ethyl]-6-methylpyrazine-2-carboxamide, and what coupling agents are typically employed?
- Methodology : The compound can be synthesized via condensation reactions between pyrazine-2-carboxylic acid derivatives and amines. Coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or triphenylphosphite are commonly used to activate the carboxylic acid group for amide bond formation. Solvents such as dichloromethane (DCM) or methanol are employed under controlled temperatures (e.g., room temperature for 1 hour) .
- Key Considerations : Optimize stoichiometry of reagents (e.g., 1.1–1.2 equivalents of coupling agent relative to the acid) and monitor reaction progress via TLC or LC-MS to minimize side products like unreacted intermediates .
Q. How is the structural identity of this compound confirmed, and what analytical techniques are critical?
- Methodology : Use X-ray crystallography to resolve the crystal structure, particularly focusing on hydrogen-bonding interactions (e.g., intramolecular N–H⋯N bonds) that stabilize the molecular conformation . Complement with NMR spectroscopy (¹H/¹³C) to verify substituent positions, such as the 4-fluorophenyl ethyl group and methylpyrazine moiety. Mass spectrometry (HRMS) confirms the exact mass (e.g., 445.1346 Da for related pyrazine carboxamides) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodology : Perform solubility tests in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., DCM) to guide formulation for biological assays. Assess stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. The fluorophenyl group may enhance lipophilicity, influencing solubility in aqueous buffers .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets, and what structural features dominate interactions?
- Methodology : Employ density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular docking (using AutoDock Vina or Schrödinger) to simulate interactions with enzymes or receptors. The 4-fluorophenyl group may engage in π-π stacking, while the carboxamide moiety participates in hydrogen bonding .
- Validation : Cross-validate predictions with experimental binding assays (e.g., SPR or ITC) and mutagenesis studies to identify critical residues .
Q. How do stereochemical variations (e.g., chiral centers in analogs) impact pharmacological activity, and how can enantioselective synthesis be achieved?
- Methodology : Synthesize enantiomers via chiral auxiliaries or catalysts (e.g., Ru-BINAP complexes) and compare bioactivity using in vitro assays (e.g., IC₅₀ in enzyme inhibition). For example, stereocenters in related pyrazine derivatives influence metabolic stability and target engagement .
- Case Study : A study on a chiral pyrimidine analog showed a 10-fold difference in potency between enantiomers due to steric clashes in the active site .
Q. What strategies resolve contradictory data in dose-response relationships observed across cell-based vs. in vivo models?
- Methodology : Conduct pharmacokinetic profiling (e.g., plasma protein binding, hepatic microsome stability) to assess bioavailability discrepancies. For instance, poor membrane permeability in cell assays (measured via PAMPA) may contrast with higher in vivo efficacy due to metabolite activation .
- Data Harmonization : Use physiologically based pharmacokinetic (PBPK) modeling to reconcile differences and refine dosing regimens .
Methodological Best Practices
- Synthetic Reproducibility : Standardize purification via column chromatography (silica gel, hexane/EtOAc gradients) and characterize intermediates at each step to ensure batch consistency .
- Biological Assay Design : Include positive controls (e.g., known kinase inhibitors for kinase targets) and validate assays with orthogonal methods (e.g., Western blotting alongside enzymatic activity assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
